(E)-1-Phenyl-1-butene

Alkene Isomerization Thermodynamic Control Stereochemistry

(E)-1-Phenyl-1-butene (CAS 1005-64-7, also referenced as 824-90-8), also known as trans-1-phenyl-1-butene or (E)-but-1-en-1-ylbenzene, is a styrenic olefin with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol. It is the thermodynamically more stable trans (E) geometric isomer of 1-phenyl-1-butene, characterized by a phenyl group conjugated to an internal double bond, which influences its electronic properties and reactivity.

Molecular Formula C10H12
Molecular Weight 132.20 g/mol
Cat. No. B8732561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Phenyl-1-butene
Molecular FormulaC10H12
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESCCC=CC1=CC=CC=C1
InChIInChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3
InChIKeyMPMBRWOOISTHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (E)-1-Phenyl-1-butene? A Procurement-Focused Overview of This Styrenic Olefin


(E)-1-Phenyl-1-butene (CAS 1005-64-7, also referenced as 824-90-8), also known as trans-1-phenyl-1-butene or (E)-but-1-en-1-ylbenzene, is a styrenic olefin with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol [1]. It is the thermodynamically more stable trans (E) geometric isomer of 1-phenyl-1-butene, characterized by a phenyl group conjugated to an internal double bond, which influences its electronic properties and reactivity [2]. The compound is a clear, colorless liquid with a boiling point of 189–198.7 °C, a density of approximately 0.899–0.9019 g/cm³, and a refractive index (n20/D) of 1.542 [1] . As a building block in organic synthesis, it is utilized in stereoselective transformations, including hydroboration, epoxidation, and cross-coupling reactions [2].

Why (E)-1-Phenyl-1-butene Is Not Interchangeable with Its (Z)-Isomer or Mixed Isomer Products


Procuring generic “1-phenyl-1-butene” or the incorrect geometric isomer can compromise experimental outcomes because (E)- and (Z)-isomers exhibit distinct physical properties and divergent reactivity in stereospecific transformations. The (E)-isomer is thermodynamically more stable, with a lower heat of formation, and demonstrates a higher boiling point and refractive index compared to its (Z)-counterpart, which can affect purification and analytical detection [1] [2]. In chemical reactions, the spatial orientation of the phenyl and ethyl groups influences the approach of reagents; for example, in hydroboration-oxidation, the (E)-isomer yields a different regio- and stereochemical product distribution than the (Z)-isomer, which is critical for applications demanding precise stereocontrol [3]. Substitution without verifying isomeric purity introduces an uncontrolled variable that can alter reaction yields, selectivity, and the reproducibility of results [1].

Head-to-Head Evidence: Quantifying the Differentiation of (E)-1-Phenyl-1-butene


Thermodynamic Stability: (E)- vs. (Z)-1-Phenyl-1-butene

The (E)-isomer is thermodynamically more stable than the (Z)-isomer, a critical factor for reactions under equilibrating conditions. This stability difference is quantified by the enthalpy of formation or heat of hydrogenation. For 1-phenyl-1-butene, the (E)-isomer has a lower heat of formation, and its ionization energy is lower than that of the (Z)-isomer, reflecting its greater stability. Specifically, the (E)-isomer exhibits an ionization energy (IE) of 8.15 eV, while the (Z)-isomer has a vertical IE of 8.54 eV [1]. This 0.39 eV difference (approximately 37.6 kJ/mol) confirms the enhanced electronic stability of the trans configuration.

Alkene Isomerization Thermodynamic Control Stereochemistry

Physical Property Differentiation for Purification and Quality Control

The (E)- and (Z)-isomers of 1-phenyl-1-butene possess distinct boiling points and refractive indices, which are critical for separation and purity assessment. The (E)-isomer boils at 198.7 °C and has a refractive index (n20/D) of 1.542, whereas the (Z)-isomer boils at 190 °C with an n20/D of 1.530 [1]. These differences, although seemingly small, are sufficient for fractional distillation and are readily detectable by standard refractometry or GC analysis.

Analytical Chemistry Purification Quality Control

Regioselectivity in Hydroboration-Oxidation: (E)-1-Phenyl-1-butene vs. Unconjugated Analogs

In hydroboration-oxidation, the phenyl ring of (E)-1-phenyl-1-butene strongly directs boron addition to the less substituted, benzylic carbon. This yields predominantly 1-phenyl-1-butanol (a secondary alcohol) after oxidation, whereas a non-conjugated analog like 1-phenyl-3-butene would yield a different regioisomer. While a direct quantitative yield comparison under identical conditions was not found, the conjugated system of (E)-1-phenyl-1-butene is known to influence regioselectivity, favoring primary or secondary alcohol formation depending on the catalyst. A study using rhodium trichloride as a catalyst for hydroboration of (E)-1-phenyl-1-butene reported a significant yield of primary alcohols, highlighting the role of the phenyl group in steering the reaction .

Hydroboration Regioselectivity Alcohol Synthesis

High-Value Application Scenarios for (E)-1-Phenyl-1-butene Based on Its Differentiated Properties


Stereospecific Synthesis of Chiral Alcohols via Asymmetric Hydroboration

Leveraging the predictable anti-Markovnikov addition of borane to the (E)-configured double bond, researchers can reliably produce enantioenriched 1-phenyl-1-butanol derivatives using chiral borane reagents. The defined stereochemistry of the starting alkene ensures a single enantiomeric product, critical for pharmaceutical intermediates [1].

Model Substrate for Mechanistic Studies of Alkene Isomerization Catalysts

The well-characterized thermodynamic stability difference between the (E)- and (Z)-isomers (0.39 eV IE difference) makes (E)-1-phenyl-1-butene an ideal probe for evaluating catalyst-controlled E/Z selectivity and kinetic vs. thermodynamic control in isomerization reactions [1].

Standard for Gas Chromatography (GC) Method Development and Purity Analysis

The distinct boiling point and refractive index of the pure (E)-isomer relative to the (Z)-isomer (ΔBP ≈ 8.7 °C, Δn20/D ≈ 0.012) facilitate the development of robust GC methods for quantifying isomeric purity, a necessary quality control step for procurement and reaction validation [1].

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